Welcome to the BenchChem Online Store!
molecular formula C11H9ClN2O3 B8578982 Methyl-5-amino-3-(2-chlorophenyl)isoxazol-4-carboxylate

Methyl-5-amino-3-(2-chlorophenyl)isoxazol-4-carboxylate

Cat. No. B8578982
M. Wt: 252.65 g/mol
InChI Key: CBQUDBGGCMIVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09132126B2

Procedure details

In a similar manner as described in Preparation Example 17, by using methanol (160 mL), 2-chloro-N-hydroxybenzimidoylchloride (8.00 g, 42.10 mmol), methylcyanoacetate (5.22 g, 52.63 mmol) and sodium methoxide (4.55 g, 84.20 mmol), a white solid required compound (9.40 g, 37.21 mmol, 88%) was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
4.55 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4](Cl)=[N:5][OH:6].[CH3:12][O:13][C:14](=[O:18])[CH2:15][C:16]#[N:17].C[O-].[Na+]>CO>[CH3:12][O:13][C:14]([C:15]1[C:4]([C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]=2[Cl:1])=[N:5][O:6][C:16]=1[NH2:17])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C(=NO)Cl)C=CC=C1
Step Two
Name
Quantity
5.22 g
Type
reactant
Smiles
COC(CC#N)=O
Step Three
Name
sodium methoxide
Quantity
4.55 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner as described in Preparation Example 17

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NOC1N)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.21 mmol
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.